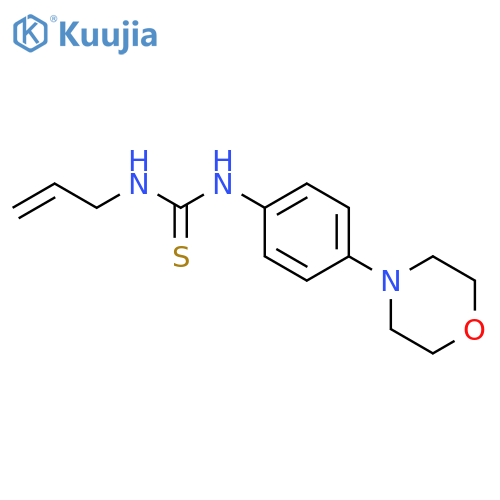Cas no 19318-84-4 (1-Allyl-3-(4-morpholinophenyl)thiourea)

19318-84-4 structure
商品名:1-Allyl-3-(4-morpholinophenyl)thiourea
CAS番号:19318-84-4
MF:C14H19N3OS
メガワット:277.38516163826
MDL:MFCD13180610
CID:832692
PubChem ID:27014305
1-Allyl-3-(4-morpholinophenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 1-allyl-3-(4-Morpholinophenyl)thiourea
- 1-Allyl-3-[4-(4-morpholinyl)phenyl]thioure
- 1-Allyl-3-[4-(morpholin-4-yl)phenyl]thioharnstoff
- 1-allyl-3-[4-(morpholin-4-yl)phenyl]thiourea
- LogP
- thiourea, N-[4-(4-morpholinyl)phenyl]-N'-2-propen-1-yl-
- 1-[4-(MORPHOLIN-4-YL)PHENYL]-3-(PROP-2-EN-1-YL)THIOUREA
- 19318-84-4
- CS-B0268
- 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea
- AKOS037649981
- DB-363226
- CS-14010
- 1-Allyl-3-(4-morpholinophenyl)thiourea
-
- MDL: MFCD13180610
- インチ: 1S/C14H19N3OS/c1-2-7-15-14(19)16-12-3-5-13(6-4-12)17-8-10-18-11-9-17/h2-6H,1,7-11H2,(H2,15,16,19)
- InChIKey: ZVPXJPKBXKWDIE-UHFFFAOYSA-N
- ほほえんだ: S=C(N([H])C([H])([H])C([H])=C([H])[H])N([H])C1C([H])=C([H])C(=C([H])C=1[H])N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 277.12507
- どういたいしつりょう: 277.12488341g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 36.53
1-Allyl-3-(4-morpholinophenyl)thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057947-1g |
1-Allyl-3-(4-morpholinophenyl)thiourea |
19318-84-4 | 98% | 1g |
¥12372.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057947-100mg |
1-Allyl-3-(4-morpholinophenyl)thiourea |
19318-84-4 | 98% | 100mg |
¥4639.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057947-250mg |
1-Allyl-3-(4-morpholinophenyl)thiourea |
19318-84-4 | 98% | 250mg |
¥7732.00 | 2023-11-21 | |
| Aaron | AR00AC5D-250mg |
1-allyl-3-(4-morpholinophenyl)thiourea |
19318-84-4 | 98% | 250mg |
$694.00 | 2025-02-10 | |
| Aaron | AR00AC5D-100mg |
1-allyl-3-(4-morpholinophenyl)thiourea |
19318-84-4 | 98% | 100mg |
$417.00 | 2025-02-10 | |
| A2B Chem LLC | AE81205-250mg |
1-allyl-3-(4-Morpholinophenyl)thiourea |
19318-84-4 | 98% | 250mg |
$870.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D763688-100mg |
1-allyl-3-(4-Morpholinophenyl)thiourea |
19318-84-4 | 98% | 100mg |
$475 | 2024-06-06 | |
| eNovation Chemicals LLC | D763688-250mg |
1-allyl-3-(4-Morpholinophenyl)thiourea |
19318-84-4 | 98% | 250mg |
$780 | 2024-06-06 | |
| TRC | A622443-10mg |
1-Allyl-3-(4-morpholinophenyl)thiourea |
19318-84-4 | 10mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A622443-2mg |
1-Allyl-3-(4-morpholinophenyl)thiourea |
19318-84-4 | 2mg |
$ 65.00 | 2022-06-07 |
1-Allyl-3-(4-morpholinophenyl)thiourea 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
19318-84-4 (1-Allyl-3-(4-morpholinophenyl)thiourea) 関連製品
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
